molecular formula C20H21NO4S B557415 Fmoc-Met-OH CAS No. 71989-28-1

Fmoc-Met-OH

Cat. No.: B557415
CAS No.: 71989-28-1
M. Wt: 371.5 g/mol
InChI Key: BUBGAUHBELNDEW-UHFFFAOYSA-N
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Description

Fmoc-Met-OH: N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine , is a derivative of the amino acid methionine. It is commonly used in solid-phase peptide synthesis due to its ability to protect the amino group during the synthesis process . This compound is particularly valuable in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.

Mechanism of Action

Target of Action

Fmoc-Met-OH, also known as Fmoc-L-methionine, is primarily used in solid-phase peptide synthesis . It serves as a standard methionine derivative in this process . The primary target of this compound is the peptide chain being synthesized, where it contributes the methionine amino acid residue .

Mode of Action

This compound interacts with the growing peptide chain during solid-phase peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process . The Fmoc group is removed by base, allowing the methionine residue to be incorporated into the peptide chain .

Biochemical Pathways

The primary biochemical pathway involving this compound is peptide synthesis. In this process, amino acids are sequentially added to a growing peptide chain. This compound, as a methionine derivative, contributes the methionine residue to the peptide chain .

Result of Action

The result of this compound’s action is the incorporation of a methionine residue into a peptide chain during solid-phase peptide synthesis . This allows for the creation of peptides with specific sequences, which can be used in various biological and medical research applications.

Action Environment

The action of this compound is highly dependent on the conditions of the peptide synthesis process. For example, the Fmoc group is removed under basic conditions . Additionally, methionine residues can oxidize, and to reduce this oxidation, adding NH4I to the cleavage cocktail has been recommended . The stability and efficacy of this compound can also be influenced by factors such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

Fmoc-Met-OH plays a significant role in biochemical reactions. The Fmoc group in this compound can interact with various enzymes and proteins during the synthesis process . These interactions are crucial for the successful synthesis of peptides.

Cellular Effects

In the context of perovskite solar cells, this compound has been shown to have significant effects on cellular processes . It was found that introducing this compound into anti-solvent solution could delay the crystallization of perovskites, leading to high-quality perovskite films . The surface trap states of perovskite films are reduced by the interaction of this compound functional groups with the uncoordinated metal cation of perovskite, resulting in inhibition of charge recombination and enhanced charge transport .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules at the molecular level. The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, in the context of perovskite solar cells, the efficiency of the modified device using this compound can reach up to 16.75% compared to 14.17% of the control counterpart . Moreover, the unpackaged device exhibited good stability and can retain 65% of the initial efficiency after being stored in air atmosphere at 30% humidity for 220 hours .

Metabolic Pathways

This compound is involved in the synthesis of peptides, a process that involves various enzymes and cofactors

Transport and Distribution

In the context of perovskite solar cells, this compound has been shown to interact with the uncoordinated metal cation of perovskite .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-Met-OH generally follows the same synthetic routes as described above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Sodium borohydride.

    Substitution: Piperidine in DMF.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBGAUHBELNDEW-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233693
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-28-1
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Fmoc-L-Methionine (Fmoc-Met-OH) primarily used for in the context of these research papers?

A1: While Fmoc-L-Methionine is commonly known as an amino acid building block in solid-phase peptide synthesis, the research papers highlight its use as a corrosion inhibitor for copper during chemical mechanical polishing (CMP), particularly in alkaline conditions []. It is also explored as an interface modifier for perovskite solar cells [].

Q2: How does this compound inhibit copper corrosion during CMP?

A2: this compound forms a dense and ordered protective film when adsorbed onto the copper surface []. This adsorption is attributed to strong chemical interactions between the molecule and the copper substrate, confirmed by X-ray photoelectron spectroscopy, electrochemical analysis, and computational studies [].

Q3: What computational methods were employed to study the interaction of this compound with copper?

A3: Researchers utilized density functional theory (DFT) calculations and molecular dynamics (MD) simulations to investigate the interaction between this compound and copper substrates. These methods helped determine binding energy values, energy gaps, and radial distribution functions, providing insights into the adsorption behavior at a molecular level [].

Q4: Beyond its corrosion inhibition properties, are there other applications of this compound being researched?

A4: Yes, recent research suggests that this compound can be used as an interface modifier to enhance the efficiency of perovskite solar cells []. The specific mechanism and impact on solar cell performance are still under investigation.

Q5: Are there alternative methods for purifying peptides synthesized using this compound compared to traditional Fmoc-based strategies?

A5: Yes, research has explored replacing this compound with Tbthis compound in solid-phase peptide synthesis. This substitution allows for simplified purification using gel filtration due to significant differences in properties between the Tbfmoc-protected peptide and impurities [, ].

Q6: Has the structure-activity relationship (SAR) of this compound derivatives been investigated?

A6: While the provided research focuses on this compound, there's mention of using Tbthis compound as an alternative in peptide synthesis [, ]. This substitution suggests an interest in understanding how modifications to the protecting group can influence properties like purification efficiency. Further SAR studies exploring modifications to the methionine structure itself would be interesting to investigate how these changes impact its various applications.

Q7: What analytical techniques were used to characterize this compound and its effects?

A7: Various techniques were employed, including X-ray photoelectron spectroscopy (XPS) to analyze the chemical composition of the adsorbed film on the copper surface, electrochemical analysis to evaluate corrosion inhibition efficiency, and atomic force microscopy (AFM) to assess surface roughness and film morphology [].

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